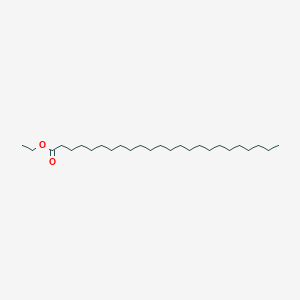

Ethyl lignocerate

Description

Properties

IUPAC Name |

ethyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFYSSXNQQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179384 | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24634-95-5 | |

| Record name | Ethyl tetracosanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24634-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Biological Systems

Phyto-Occurrence and Botanical Sources

The identification of Ethyl tetracosanoate (B1234217) in plants highlights its role as a naturally occurring compound within these biological matrices. Research employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in detecting and quantifying this compound in different plant parts and extracts.

Identification in Medicinal and Edible Plants

Ethyl tetracosanoate has been identified in a range of plants recognized for their medicinal properties or dietary uses.

Ethyl tetracosanoate has been detected in Hamamelis virginiana, also known as Witch Hazel nih.gov. Analysis of the volatile fraction of water-distilled leaves from Hamamelis virginiana using GC-MS identified Ethyl tetracosanoate as one of the components cir-safety.orgthegoodscentscompany.com. The concentration of Ethyl tetracosanoate in the leaf oil of Hamamelis virginiana has been reported thegoodscentscompany.com.

| Plant Part | Compound | Percentage (%) | Method | Source |

|---|---|---|---|---|

| Leaf Oil | Ethyl tetracosanoate | 0.09 | GC-MS | thegoodscentscompany.com |

Ethyl tetracosanoate has been identified in young winged beans (Psophocarpus tetragonolobus L.) semanticscholar.org. Winged bean is a tropical legume where various parts, including young pods, seeds, leaves, flowers, and tubers, are edible and nutritious wikipedia.orgmdpi.com. GC-MS analysis of young winged bean pods has revealed the presence of Ethyl tetracosanoate semanticscholar.org.

| Plant Part | Compound | Retention Time (min) | Percentage (%) | Method | Source |

|---|---|---|---|---|---|

| Young Pods | Ethyl tetracosanoate | 31.782 | 1.55 | GC-MS | semanticscholar.org |

Ethyl tetracosanoate is a common compound found in the seed extracts of Pentaclethra macrophylla (African oil bean) chemsociety.org.ngresearchgate.net. Investigations into the lipid composition of raw, boiled, and fermented seed extracts of P. macrophylla have identified Ethyl tetracosanoate through GC-MS analysis chemsociety.org.ngresearchgate.net.

| Plant Part | Extract Type | Compound | Method | Source |

|---|---|---|---|---|

| Seeds | Raw | Ethyl tetracosanoate | GC-MS | chemsociety.org.ngresearchgate.net |

| Seeds | Boiled | Ethyl tetracosanoate | GC-MS | chemsociety.org.ngresearchgate.net |

| Seeds | Fermented | Ethyl tetracosanoate | GC-MS | chemsociety.org.ngresearchgate.net |

Galenia africana Extracts

Research on the phytochemical composition of Galenia africana extracts has also reported the presence of ethyl tetracosanoate. nih.gov In a study detailing the phytochemicals in G. africana extract fractions, ethyl tetracosanoate was listed as a fatty acid component with a relative concentration of 0.58%. nih.gov Galenia africana is traditionally used for various ailments, and its extracts contain diverse groups of phytochemicals, including aliphatics, aliphatic triterpenoids, fatty acids, flavonoids, and phenolic and tocopherol compounds. researchgate.netnih.gov

Isodon rugosus Extracts

Ethyl tetracosanoate has been detected in extracts of Isodon rugosus. nih.gov Analysis of Isodon rugosus has shown the presence of ethyl tetracosanoate among its chemical constituents. nih.gov

Brachystegia eurycoma (Seed Oil Fraction)

The oil fraction from the seeds of Brachystegia eurycoma has been found to contain ethyl tetracosanoate. researchgate.netresearchgate.net GC-MS studies on the ethanolic extract of Brachystegia eurycoma seeds, which yielded a dark-brown oil, identified ethyl tetracosanoate at a composition of 2.69%. researchgate.netresearchgate.net The seed oil of Brachystegia eurycoma is composed of various fatty acids and esters, with 9,12-Octadecadienoic acid ethyl ester being a major constituent. researchgate.netresearchgate.net

Sorghum Extracts

Ethyl tetracosanoate is present in sorghum extracts. jfrm.rucyberleninka.ru GC-MS analysis of sorghum oil extract has revealed ethyl tetracosanoate as one of the identified compounds. jfrm.rucyberleninka.ru Prominent esters in the sorghum composition included ethyl tetracosanoate and 8-Dodecen-1-ol, acetate (B1210297), (Z)-, which together accounted for approximately 9% of the total composition in one study. jfrm.rucyberleninka.ru Sorghum extracts contain a variety of compounds, including organic acids, esters, sterols, and tocopherols. jfrm.ru

Lepidium sativum (Garden Cress Seeds)

While Lepidium sativum (Garden Cress) seeds are known to contain various fatty acids and other bioactive compounds, direct evidence of ethyl tetracosanoate in the provided search results is not explicitly stated. Studies on Lepidium sativum seeds highlight the presence of fatty acids such as linolenic acid, linoleic acid, oleic acid, palmitic acid, and stearic acid, as well as other phytochemicals like alkaloids, flavonoids, and phenolic compounds. innovareacademics.inphytojournal.commdpi.comsciencepub.netresearchgate.net The GC-MS analysis of Lepidium sativum seed oil from Saudi Arabia identified sixteen components, but ethyl tetracosanoate was not listed among them in the provided snippet. innovareacademics.in

Phoenix dactylifera L. (Date Palm Pollen)

Information regarding the presence of ethyl tetracosanoate specifically in Phoenix dactylifera L. (Date Palm Pollen) was not found within the provided search results. Research on date palm pollen often focuses on its nutritional composition, amino acids, fatty acids, flavonoids, and other bioactive compounds.

Data Tables

Based on the available data from the search results, a summary of the occurrence and relative concentrations of ethyl tetracosanoate in the specified biological sources is presented below.

| Biological Source | Plant Part/Extract Type | Relative Concentration (%) | Reference |

| Vernonia glaberrima | Leaf Hexane (B92381) Extract | 4.45 | chemsociety.org.ng |

| Galenia africana | Extract Fractions | 0.58 | nih.gov |

| Brachystegia eurycoma | Seed Oil Fraction | 2.69 | researchgate.netresearchgate.net |

| Sorghum | Oil Extract | ~9% (along with another ester) | jfrm.rucyberleninka.ru |

Detailed Research Findings

Detailed research findings from the provided sources confirm the identification of ethyl tetracosanoate in specific plant extracts and seed oils through GC-MS analysis. In the case of Vernonia glaberrima leaf hexane extract, ethyl tetracosanoate was identified as one of the twenty-one compounds, contributing 4.45% to the total identified compounds. chemsociety.org.ng The study on Galenia africana extract fractions quantified ethyl tetracosanoate at a relative concentration of 0.58% as a fatty acid component. nih.gov For Brachystegia eurycoma seed oil, GC-MS analysis of the ethanolic extract revealed ethyl tetracosanoate at a composition of 2.69% among twelve identified phyto-constituents. researchgate.netresearchgate.net In sorghum oil extract, ethyl tetracosanoate was identified, and along with another ester (8-Dodecen-1-ol, acetate, (Z)-), accounted for approximately 9% of the composition in one analysis. jfrm.rucyberleninka.ru These findings highlight the presence of ethyl tetracosanoate as a minor to moderately abundant component in the lipid fractions of these plants.

Animal and Microbial Occurrence

Presence as a Metabolite (e.g., Saccharomyces cerevisiae)

Fatty acid ethyl esters (FAEEs), including ethyl tetracosanoate, are known to be produced as secondary metabolites by Saccharomyces cerevisiae and other fungal species. nih.gov These compounds are recognized for their role as flavor compounds in the fermentation of alcoholic beverages and other food products. nih.gov

Research into the metabolic pathways and enzymology of FAEE biosynthesis in S. cerevisiae has identified genes involved in this process. Studies have investigated the role of gene families whose members encode enzymes with fatty acid ethyl ester synthesis and hydrolysis capacity. For instance, the Saccharomyces cerevisiae genes EHT1 and EEB1 have been identified as encoding novel enzymes capable of medium-chain fatty acid ethyl ester synthesis and hydrolysis. nih.gov Molecular modeling of the enzymes encoded by EHT1 and EEB1 suggests the presence of an alpha/beta-hydrolase fold, a structural motif commonly found in the substrate-binding site of esterase enzymes. nih.gov This indicates their function as acyl-coenzyme A:ethanol (B145695) O-acyltransferases/esterases. nih.gov

Isolation, Characterization, and Analytical Methodologies

Extraction Techniques for Biological Matrices

The initial step in studying ethyl tetracosanoate (B1234217) from natural sources is its effective extraction from the complex biological matrix. The choice of extraction technique and solvent is critical and is largely dependent on the nature of the source material, such as plant tissues, animal fats, or microbial biomass.

Commonly employed methods for the extraction of lipids, including long-chain fatty acid esters like ethyl tetracosanoate, involve solvent extraction. Solvents are selected based on their polarity and their ability to solubilize the target compound while minimizing the co-extraction of interfering substances.

Soxhlet Extraction: This is a classic and exhaustive extraction method. The biological sample, typically dried and powdered, is placed in a thimble and continuously washed with a refluxing solvent. For non-polar compounds like ethyl tetracosanoate, solvents such as n-hexane are frequently used. This technique is effective in yielding a high quantity of the extract. For instance, Soxhlet extraction with hexane (B92381) has been successfully used to isolate cuticular waxes, which are rich in long-chain fatty acid esters, from plant processing waste.

Maceration: This simple technique involves soaking the plant or animal material in a suitable solvent for an extended period with occasional agitation. The choice of solvent is crucial; for example, a study on pistachio oil extraction compared solvents of varying polarities, including n-hexane, dichloromethane, and ethyl acetate (B1210297). While maceration is less efficient than Soxhlet extraction, it is a milder technique that can be advantageous when dealing with thermally sensitive compounds.

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance the penetration of the solvent into the matrix, thereby increasing the extraction efficiency and reducing the extraction time and solvent consumption.

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is known for its selectivity and for providing clean extracts free from residual organic solvents. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.

The selection of the appropriate solvent or solvent system is paramount. Non-polar solvents like hexane are effective for extracting non-polar lipids. For matrices with varying lipid compositions, a mixture of solvents with different polarities, such as chloroform/methanol or dichloromethane/methanol, may be employed to ensure comprehensive extraction. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent the degradation of unsaturated fatty acid esters, although this is less of a concern for the saturated ethyl tetracosanoate.

| Extraction Technique | Typical Solvents | Key Features |

| Soxhlet Extraction | n-Hexane, Ethyl Acetate | Exhaustive extraction, higher yield |

| Maceration | n-Hexane, Dichloromethane, Ethanol (B145695) | Simple, mild conditions |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Ethyl Acetate | Reduced extraction time and solvent use |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High selectivity, solvent-free extract |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify ethyl tetracosanoate.

Column Chromatography: This is a fundamental and widely used technique for the preparative separation of compounds from a mixture. For the purification of non-polar compounds like ethyl tetracosanoate from a lipid extract, silica (B1680970) gel is a commonly used stationary phase. The separation is based on the differential adsorption of the components onto the stationary phase. A non-polar solvent or a solvent mixture of low polarity is used as the mobile phase (eluent). By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted. For instance, a common strategy for separating lipid classes involves eluting hydrocarbons with a non-polar solvent like hexane, followed by esters with a slightly more polar solvent system, such as a mixture of hexane and diethyl ether.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid analytical technique that can also be used for small-scale preparative separations. Similar to column chromatography, it typically employs a stationary phase of silica gel coated on a plate. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The separated compounds can be visualized under UV light or by staining with appropriate reagents. For long-chain fatty acid esters, a mobile phase consisting of petroleum ether and ethyl acetate is often effective.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For the purification of fatty acid esters, reversed-phase HPLC is frequently employed. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The retention of the compounds is primarily based on their hydrophobicity. For long-chain esters like ethyl tetracosanoate, a mobile phase consisting of a mixture of acetonitrile (B52724) and ethyl acetate can provide good separation. The use of preparative HPLC columns allows for the isolation of highly pure compounds.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane, Hexane/Diethyl Ether | Adsorption |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether/Ethyl Acetate | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | C18-bonded Silica (Reversed-Phase) | Acetonitrile/Ethyl Acetate | Partitioning based on hydrophobicity |

Advanced Spectroscopic and Spectrometric Characterization

Once isolated and purified, the structural elucidation and quantification of ethyl tetracosanoate are carried out using a combination of spectroscopic and spectrometric techniques.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds like ethyl tetracosanoate. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of ethyl tetracosanoate exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) for ethyl tetracosanoate (C₂₆H₅₂O₂) is expected at m/z 396.7. nist.govnih.gov Other significant fragments include those arising from the cleavage of the ester group and the long alkyl chain.

The retention time of ethyl tetracosanoate in the GC column is another important parameter for its identification. This time is dependent on the column specifications (stationary phase, length, and diameter) and the temperature program used for the analysis. The Kovats retention index is a standardized measure that is independent of some of the instrumental parameters and aids in the comparison of data across different laboratories. nih.gov

For quantitative analysis, a specific ion from the mass spectrum of ethyl tetracosanoate is monitored (Selected Ion Monitoring, SIM), which provides high sensitivity and selectivity. An internal standard, a structurally similar compound not present in the sample, is often added at a known concentration to improve the accuracy and precision of the quantification.

| Analytical Parameter | Value/Description | Source |

| Molecular Formula | C₂₆H₅₂O₂ | nist.govnih.gov |

| Molecular Weight | 396.7 g/mol | nist.govnih.gov |

| CAS Number | 24634-95-5 | nist.govnih.gov |

| Kovats Retention Index (non-polar column) | ~2797 | nih.gov |

While GC-MS is a primary tool, other spectroscopic techniques provide complementary structural information, confirming the identity of ethyl tetracosanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of organic compounds.

In the ¹H NMR spectrum of ethyl tetracosanoate, characteristic signals are expected for the ethyl group and the long alkyl chain. The protons of the ethyl group's methylene (B1212753) (-OCH₂-) would appear as a quartet, while the methyl protons (-CH₃) would be a triplet. The protons of the long alkyl chain would give rise to a large, complex signal in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A characteristic signal for the carbonyl carbon (C=O) of the ester group is expected in the downfield region of the spectrum. The carbons of the ethyl group and the numerous methylene carbons of the long alkyl chain will have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of ethyl tetracosanoate will show characteristic absorption bands for the ester functional group. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1740 cm⁻¹. Additionally, characteristic bands for the C-O stretching vibrations of the ester group will be present. The spectrum will also be dominated by strong bands corresponding to the C-H stretching and bending vibrations of the long alkyl chain. docbrown.info

| Spectroscopic Technique | Expected Characteristic Signals for Ethyl Tetracosanoate |

| ¹H NMR | Quartet for -OCH₂- of ethyl group, Triplet for -CH₃ of ethyl group, Complex multiplet for the long alkyl chain. |

| ¹³C NMR | Signal for C=O (carbonyl) carbon, Signals for the two carbons of the ethyl group, Multiple signals for the carbons of the long alkyl chain. |

| FTIR | Strong C=O stretching vibration (~1740 cm⁻¹), C-O stretching vibrations, Strong C-H stretching and bending vibrations. |

Development and Validation of Analytical Standards

The availability of high-purity analytical standards is a prerequisite for the accurate quantification of ethyl tetracosanoate in various samples. Certified Reference Materials (CRMs) are produced and certified by accredited bodies to have a specified property value, its associated uncertainty, and a statement of metrological traceability. nist.govlgcstandards.comfishersci.com

The development and validation of an analytical standard for ethyl tetracosanoate involve several key steps:

Synthesis and Purification: The compound is synthesized with high purity, and any impurities are removed through techniques like recrystallization or preparative chromatography.

Identity Confirmation: The identity of the synthesized compound is unequivocally confirmed using a combination of spectroscopic techniques such as NMR, MS, and FTIR.

Purity Assessment: The purity of the standard is determined using a quantitative analytical method, typically Gas Chromatography with Flame Ionization Detection (GC-FID). jppres.comavantiresearch.com The area percentage of the main peak is used to calculate the purity. For high-accuracy purity determination, quantitative NMR (qNMR) can also be employed.

Characterization of Impurities: Any significant impurities are identified and quantified.

Stability Testing: Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the standard. nih.govresearchgate.net This involves analyzing the purity of the standard at regular intervals over an extended period. Short-term stability tests are also performed to assess the stability of the compound under conditions it might be exposed to during shipping.

Certification: Based on the results of the characterization and stability studies, a certificate of analysis is issued, which includes the certified purity value and its associated uncertainty.

The use of a well-characterized and certified analytical standard of ethyl tetracosanoate is essential for obtaining reliable and reproducible quantitative data in research and quality control laboratories. fishersci.ptsigmaaldrich.comcpachem.comreagecon.com

Biological Activities and Pharmacological Potential

Antimicrobial Properties of Ethyl Tetracosanoate (B1234217)

Ethyl tetracosanoate has been identified in various plant extracts that exhibit notable antimicrobial effects. Its role is often considered as part of a synergistic action with other bioactive compounds present in the extracts.

Ethyl tetracosanoate is a component of various plant extracts that have demonstrated activity against several bacterial strains. For instance, extracts from Parkia speciosa pericarp, containing ethyl tetracosanoate among other phytochemicals, have shown good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. umt.edu.my The lowest concentration of the extract that had an effect on S. aureus was 7.81 mg/mL, and for B. cereus, it was 1.95 mg/mL. umt.edu.my Similarly, ethyl acetate (B1210297) extracts of Xerophyta spekei and Grewia tembensis, which also contain ethyl tetracosanoate, have been reported to possess antibacterial properties. nih.gov The extract of X. spekei was notably effective against B. subtilis and S. aureus. nih.gov Furthermore, extracts from walnut green husks, which include ethyl tetracosanoate, have shown good antibacterial action against Escherichia coli and Bacillus cereus. researchgate.net

The following table summarizes the antibacterial activity of extracts containing Ethyl Tetracosanoate:

| Bacterial Strain | Plant Source of Extract | Observed Activity |

| Staphylococcus aureus | Parkia speciosa | Inhibitory effect observed. umt.edu.my |

| Bacillus cereus | Parkia speciosa | Inhibitory effect observed. umt.edu.my |

| Staphylococcus aureus | Xerophyta spekei | Notable antibacterial activity. nih.gov |

| Bacillus subtilis | Xerophyta spekei | Notable antibacterial activity. nih.gov |

| Escherichia coli | Walnut Green Husk | Good antibacterial activity. researchgate.net |

| Bacillus cereus | Walnut Green Husk | Good antibacterial activity. researchgate.net |

Based on its presence in active natural extracts, the implied spectrum of action for ethyl tetracosanoate appears to be broad. It is associated with activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli. umt.edu.mynih.govresearchgate.net Furthermore, its identification in extracts effective against fungi, including Candida albicans, suggests a potential role in combating fungal pathogens as well. frontiersin.org

Potential Pharmacological Relevance within Complex Mixtures

The pharmacological significance of ethyl tetracosanoate is primarily understood in the context of the complex mixtures in which it is found. Its contribution is often synergistic with other bioactive molecules.

Potential in Anti-Cancer Research (in silico prediction and context of related compounds)

Direct experimental research on the anti-cancer properties of pure Ethyl tetracosanoate is not extensively documented in publicly available literature. However, its identification within plant extracts that exhibit biological activity, combined with the known effects of structurally similar compounds, provides a basis for assessing its potential.

Ethyl tetracosanoate has been identified as a component in the volatile extracts of certain plants, such as the "golden ring" cultivar of Coreopsis rosea. nih.gov While the extract of "golden ring" demonstrated notable antioxidant activity, previous studies have also indicated that fatty acids present in this cultivar possess anti-cancer properties. nih.gov This suggests a potential, yet unconfirmed, role for the constituent compounds, including Ethyl tetracosanoate.

The investigation of ethyl acetate extracts from various plants is a common strategy in the search for novel anti-cancer agents. mdpi.combiomedpharmajournal.orgnih.gov The anti-cancer potential of such extracts is often attributed to the synergistic action of their constituent phytochemicals. Further context is provided by research into compounds structurally related to Ethyl tetracosanoate. For instance, other long-chain fatty acid derivatives and alkanes found in plant extracts have been reported as potential anti-cancer agents. researchgate.net Tetracosane, a closely related alkane, has demonstrated cytotoxic effects on gastric cancer cells. journalijar.commdpi.com Similarly, n-Hexadecanoic acid and Linoleic acid ethyl ester have been identified as possessing anticancer properties. researchgate.net

Table 1: Anti-Cancer Activity of Compounds Related to Ethyl tetracosanoate

| Compound Name | Reported Activity | Source |

| Fatty Acids (in "golden ring") | Anti-cancer activity | nih.gov |

| n-Hexadecanoic acid | Anticancer agent | researchgate.net |

| Linoleic acid ethyl ester | Reported as an anticancer agent | researchgate.net |

| Tetracosane | Cytotoxicity towards gastric cancer cells | journalijar.commdpi.com |

| Ethyl acetate plant extracts | General anticancer efficacy against various cell lines | mdpi.combiomedpharmajournal.orgnih.gov |

These findings collectively suggest that while Ethyl tetracosanoate itself requires direct investigation, its chemical class and association with bioactive extracts warrant further exploration in the context of anti-cancer research.

Nematicidal Activity (from plant extracts)

Ethyl tetracosanoate has been identified through Gas chromatography-mass spectroscopy (GC-MS) analysis in the extracts of plants such as Isodon rugosus. nih.gov The study of plant extracts for nematicidal properties is a significant area of agricultural research, aiming to find effective and environmentally safer alternatives to synthetic pesticides for controlling plant-parasitic nematodes. researchgate.net

The standard methodology for evaluating the nematicidal potential of plant extracts involves in vitro assays against specific nematode species, such as the root-knot nematodes Meloidogyne incognita or Nacobbus aberrans. nih.govscispace.commdpi.com The efficacy of an extract is typically quantified by measuring the percentage of nematode immobility or mortality over a period of time and determining the half-maximal effective concentration (EC₅₀) value. nih.govmdpi.com

Table 2: Summary of Nematicidal Activity Studies on Plant Extracts

| Nematode Species | Assay Method | Key Findings | Active Compound Classes (Examples) |

| Nacobbus aberrans | In vitro immobility assay | Extracts achieved >87% immobility at 1000 µg/mL after 72h. nih.govmdpi.com | Sterols (β-sitosterol, stigmasterol), Flavonoids, Thiophenes (α-terthienyl). nih.govmdpi.com |

| Meloidogyne incognita | In vitro mortality assay | Extracts from tobacco and clove were highly toxic, causing >80% mortality. scispace.com | Not specified in detail, activity attributed to the whole extract. scispace.com |

Toxicological Assessment and Safety Considerations (Academic Perspective)

From an academic and regulatory standpoint, toxicological assessment is crucial for understanding the potential hazards of any chemical compound. In modern toxicology, there is a significant movement towards using computational, or in silico, methods to predict toxicity, which helps to prioritize chemicals for further testing and reduce reliance on animal models. nih.gov

In Silico Toxicology Predictions

In silico toxicology utilizes computational models to forecast the potential adverse effects of chemicals on living organisms. nih.govjscimedcentral.com This predictive approach is a key component of early safety evaluation in drug design and chemical risk assessment. jscimedcentral.com The process involves several steps, including gathering biological data, calculating molecular descriptors for the chemical , generating a predictive model, and evaluating its accuracy. nih.gov

The primary methods used are based on Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). youtube.com QSAR models establish a mathematical correlation between the physicochemical properties of a group of molecules and their biological activity or toxicity. nih.govyoutube.com For a compound like Ethyl tetracosanoate, a model would analyze its structural features and properties (e.g., molecular weight, lipophilicity, structural fragments) and compare them to a large database of compounds with known toxicological profiles. jscimedcentral.com

These models can predict a wide range of toxicity endpoints, including:

Carcinogenicity (cancer-causing potential)

Mutagenicity (potential to cause genetic mutations)

Hepatotoxicity (liver damage)

Immunotoxicity (harm to the immune system) researchgate.net

Various software tools and webservers, such as the OECD QSAR Toolbox and ProTox-II, are available to facilitate these predictions. nih.govresearchgate.net While a specific, comprehensive in silico toxicology report for Ethyl tetracosanoate is not available in the reviewed scientific literature, the established methodologies allow for such a profile to be generated. This predictive assessment would serve as a preliminary guide for any subsequent experimental toxicity testing.

Table 3: Principles of In Silico Toxicological Assessment

| Concept | Description | Purpose |

| In Silico Toxicology | The use of computational methods to analyze, simulate, and predict the toxicity of chemicals. nih.gov | To prioritize chemicals, guide testing, and minimize late-stage failures in drug design. jscimedcentral.com |

| QSAR Models | Quantitative Structure-Activity Relationship models that correlate molecular structure with biological activity or toxicity. youtube.com | To predict the toxicity of a new or untested chemical based on its similarity to known toxic substances. youtube.com |

| Toxicity Endpoints | Specific types of adverse effects that are predicted, such as carcinogenicity, mutagenicity, or organ toxicity. nih.govjscimedcentral.com | To identify potential specific health hazards associated with a chemical. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., size, shape, electronic properties). | To provide the quantitative input needed for QSAR models to function. youtube.com |

Metabolic Pathways and Biochemical Significance

Role as a Fatty Acid Ethyl Ester in Lipid Metabolism

Fatty acid ethyl esters (FAEEs), including ethyl tetracosanoate (B1234217), are formed through the esterification of fatty acids with ethanol (B145695) chalmers.se. This process can occur enzymatically, catalyzed by enzymes such as fatty acid ethyl ester synthase nih.gov. FAEEs are a class of non-oxidative ethanol metabolites that have been studied in the context of ethanol exposure nih.gov. While research on the specific metabolic fate of ethyl tetracosanoate is limited, studies on other FAEEs indicate their involvement in lipid storage and metabolism. For instance, ethyl esters of fatty acids have been found in adipose tissue and can be hydrolyzed by lipases, although their accessibility to hydrolysis might be slower compared to triglycerides in mixed particles nih.gov.

Relationship to Tetracosanoic Acid (Lignoceric Acid) and its Derivatives

Ethyl tetracosanoate is the ethyl ester of tetracosanoic acid, also known as lignoceric acid pharmaffiliates.comchemicalbook.com. Lignoceric acid is a saturated very long-chain fatty acid (VLCFA) with 24 carbon atoms biomolther.orgymdb.ca. VLCFAs like lignoceric acid are components of various complex lipids, including sphingolipids and glycerophospholipids biomolther.org. They are synthesized through the elongation of shorter fatty acids in the endoplasmic reticulum, a process catalyzed by a family of enzymes called very-long-chain fatty acid elongases (ELOVLs) biomolther.orgspringermedizin.de.

Derivatives of tetracosanoic acid, such as its methyl ester (methyl tetracosanoate or methyl lignocerate), have also been identified in biological samples chemicalbook.commdpi.comnih.gov. Another derivative, sitosterol (B1666911) 3β tetracosanoate, a sterol ester of tetracosanoic acid, has been found in green algae dovepress.com. These relationships highlight that tetracosanoic acid serves as a precursor for various lipid species, including ethyl tetracosanoate, through esterification reactions.

Intermediary Metabolism of Very Long-Chain Fatty Acids and Esters

The metabolism of very long-chain fatty acids (VLCFAs) and their esters, including ethyl tetracosanoate, involves specific pathways distinct from those for shorter-chain fatty acids. VLCFAs are primarily elongated in the endoplasmic reticulum biomolther.org. Their degradation occurs through peroxisomal beta-oxidation, as the enzymes involved in mitochondrial beta-oxidation are less efficient with such long chains.

FAEEs can be formed enzymatically from fatty acids and ethanol chalmers.senih.gov. The metabolic fate of FAEEs can involve hydrolysis back to their constituent fatty acid and ethanol, or their incorporation into other lipids. Studies have shown that FAEEs can be stored in tissues like adipose tissue nih.gov. The intermediary metabolism of very long-chain fatty acid ethyl esters like ethyl tetracosanoate likely involves interplay between synthesis by esterification, hydrolysis by esterases or lipases, and potential incorporation into complex lipids, although specific pathways for ethyl tetracosanoate require further detailed research.

Biochemical Interactions within Cellular Systems

Research suggests that fatty acid ethyl esters may interact with enzymes involved in lipid metabolism benchchem.com. While specific interactions of ethyl tetracosanoate with cellular systems are not extensively documented, its presence as a fatty acid ethyl ester implies potential interactions within lipid metabolic pathways. Studies on other FAEEs indicate they can be substrates for lipases nih.gov. The very long-chain nature of tetracosanoate may influence its interactions with cellular membranes and lipid-binding proteins. The presence of ethyl tetracosanoate and other aliphatic acids and derivatives in plant extracts studied for their hypolipidemic effects suggests potential biochemical interactions relevant to lipid regulation researchgate.netnih.gov. Further research is needed to fully elucidate the specific biochemical interactions of ethyl tetracosanoate within cellular systems.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ethyl tetracosanoate | 16704 |

| Tetracosanoic acid | 10468 |

| Ethanol | 702 |

| Methyl tetracosanoate | 11233 |

| Sitosterol tetracosanoate | 181171 |

| Triglyceride | 5462780 |

Data Tables

Based on the search results, specific quantitative data on the metabolic pathways or biochemical interactions of ethyl tetracosanoate that could be presented in interactive data tables are limited. However, the presence of ethyl tetracosanoate in plant extracts has been quantified in some studies.

Table 1: Composition of Brachystegia eurycoma Seed Oil Extract researchgate.net

| Compound Name | Percentage (%) |

| 9,12-Octadecadienoic acid ethyl ester | 25.38 |

| n-Hexadecanoic acid | 15.00 |

| Hexadecanoic acid ethyl ester | 10.00 |

| 9-Octadecenoic acid ethyl ester | 13.46 |

| Octadecanoic acid | 13.08 |

| Eicosanoic acid | 4.62 |

| Docosanoic acid | 5.77 |

| Docosanoic acid ethyl ester | 2.31 |

| 9,12-Octadecadienoic acid-2-hydroxy-1-(hydroxymethyl) ethyl ester | 1.92 |

| Tetracosanoic acid | 3.85 |

| Ethyl tetracosanoate | 2.69 |

| Beter-sitosterol | 1.92 |

Synthetic Strategies and Chemical Modification Studies

Chemical Synthesis Methodologies for Ethyl Tetracosanoate (B1234217)

The primary methods for synthesizing ethyl tetracosanoate fall under the general categories of esterification and transesterification. These reactions are fundamental in organic chemistry for the formation of esters from carboxylic acids and alcohols.

Fischer-Speier Esterification: This classic method involves the direct reaction of a carboxylic acid (tetracosanoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst. exlibrisgroup.comnih.gov Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the ethyl ester, an excess of the alcohol is often used, or the water formed during the reaction is continuously removed. exlibrisgroup.comresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. ieabioenergy.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol. For instance, a triglyceride (an ester of glycerol (B35011) and three fatty acids, including tetracosanoic acid) can be reacted with ethanol (B145695) in the presence of a catalyst to produce ethyl tetracosanoate and glycerol. iea-amf.orgresearchgate.net This method is widely employed in the production of biodiesel. iea-amf.org Transesterification can be catalyzed by acids, bases (like potassium hydroxide (B78521) or sodium hydroxide), or enzymes (lipases). iea-amf.orgresearchgate.net Base-catalyzed transesterification is generally faster than acid-catalyzed, but it is sensitive to the presence of free fatty acids and water. iea-amf.org Enzymatic transesterification, using lipases, offers a milder and more environmentally friendly alternative. uaeu.ac.aeugm.ac.id

A summary of common synthesis parameters is presented in the table below.

| Synthesis Method | Reactants | Catalyst | Key Conditions |

| Fischer-Speier Esterification | Tetracosanoic Acid, Ethanol | Strong Acid (e.g., H₂SO₄, HCl) | Excess ethanol, heat, removal of water exlibrisgroup.comnih.govresearchgate.net |

| Base-Catalyzed Transesterification | Triglyceride or Methyl Ester, Ethanol | Base (e.g., KOH, NaOH) | Anhydrous conditions, vigorous stirring iea-amf.orgresearchgate.net |

| Acid-Catalyzed Transesterification | Triglyceride or Methyl Ester, Ethanol | Strong Acid (e.g., H₂SO₄) | Heat, excess ethanol researchgate.net |

| Enzymatic Transesterification | Triglyceride or Methyl Ester, Ethanol | Lipase | Mild temperatures, specific pH uaeu.ac.aeugm.ac.id |

Derivatization and Structural Analogues in Research

The study of ethyl tetracosanoate is often complemented by research on its structural analogues. These related compounds, which differ slightly in their chemical structure, can provide valuable insights into the properties and behavior of long-chain fatty acid esters.

Methyl tetracosanoate, also known as methyl lignocerate, is the methyl ester of tetracosanoic acid and serves as a significant research analogue to ethyl tetracosanoate. researchgate.netieabioenergy.comuaeu.ac.aeresearchgate.netnih.govsci-hub.senih.govtheseus.figoogle.com Due to the minor difference in the alcohol-derived portion of the ester (a methyl group instead of an ethyl group), their physical and chemical properties are very similar. Methyl tetracosanoate is frequently used as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of very-long-chain fatty acids in various biological and industrial samples. theseus.fi Research has also explored its potential in biochemical applications and as an anti-diabetic agent. uaeu.ac.ae

Beyond simple alkyl esters, research has extended to more complex esters of tetracosanoic acid, such as those formed with sterols. Sitosterol (B1666911) tetracosanoate, an ester of β-sitosterol and tetracosanoic acid, is one such example. The synthesis of these sterol esters often involves enzymatic catalysis, for example, using lipases to esterify the sterol with the fatty acid or its simpler ester. uem.br These compounds are of interest due to the combined biological activities of both the phytosterol and the fatty acid moieties. For instance, phytosterols (B1254722) like β-sitosterol are known for their cholesterol-lowering effects. iea-amf.orgmdpi.comresearchgate.net The esterification with a long-chain fatty acid can modify the physical properties of the sterol, potentially enhancing its solubility and bioavailability for various applications in functional foods and pharmaceuticals. exlibrisgroup.comuem.br

Industrial Relevance of Fatty Acid Esters in Chemical Production (Academic Perspective, e.g., Biodiesel Context)

From an academic standpoint, the industrial relevance of fatty acid esters, particularly fatty acid ethyl esters (FAEEs), is most prominently discussed in the context of biodiesel production. nih.govresearchgate.net Biodiesel, a renewable and biodegradable alternative to petroleum-based diesel, is primarily composed of mono-alkyl esters of long-chain fatty acids. nih.govresearchgate.netuaeu.ac.ae While fatty acid methyl esters (FAMEs) are more commonly used in commercial biodiesel, FAEEs are also a significant area of research and production. ieabioenergy.com

The production of biodiesel via transesterification of vegetable oils and animal fats is a major industrial chemical process. researchgate.netnih.gov This process involves reacting the triglyceride feedstock with an alcohol, such as ethanol, in the presence of a catalyst. researchgate.net The choice of alcohol (methanol vs. ethanol) and catalyst (chemical vs. enzymatic) has been a subject of extensive academic research, focusing on optimizing reaction yields, reducing costs, and minimizing environmental impact. nih.govuaeu.ac.ae

The table below summarizes key aspects of FAEEs in the context of biodiesel production.

| Feature | Description |

| Feedstocks | Vegetable oils (e.g., soybean, rapeseed, palm), animal fats, waste cooking oils. researchgate.netugm.ac.id |

| Production Process | Primarily transesterification of triglycerides with ethanol. ieabioenergy.com |

| Catalysts | Homogeneous (NaOH, KOH), heterogeneous (solid acids/bases), and enzymatic (lipases). nih.gov |

| Advantages as Biofuel | Renewable, biodegradable, lower emissions of some pollutants compared to petrodiesel. researchgate.netuaeu.ac.ae |

| Research Focus | Improving catalyst efficiency and reusability, utilizing non-edible feedstocks, optimizing reaction conditions for continuous production. |

The academic discourse on this topic also addresses the challenges, such as the competition with food sources for feedstocks and the energy balance of the production process. nih.gov Research continues to explore more sustainable and economically viable pathways for the large-scale production of fatty acid esters for industrial applications.

Applications in Scientific Research

Utilization as a Biochemical Research Standard

Ethyl tetracosanoate (B1234217) is frequently utilized as a biochemical research standard, particularly in the field of lipid analysis. Its high purity, often exceeding 99%, and well-defined chemical and physical properties make it an ideal reference compound. larodan.combiosynsis.com

In analytical chemistry, particularly in techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), ethyl tetracosanoate can be used as an internal standard. An internal standard is a known amount of a compound added to a sample to aid in the quantification of other analytes. mdpi.com The principle behind this is that the internal standard experiences similar variations during sample preparation and analysis as the target analytes, allowing for more accurate and reproducible quantification by comparing the peak area ratio of the analyte to the internal standard. mdpi.com Given its long-chain structure and high boiling point, ethyl tetracosanoate is suitable for the analysis of other long-chain fatty acids and their derivatives. nih.gov

The availability of detailed spectral data from resources like the National Institute of Standards and Technology (NIST) further solidifies its role as a standard, providing a reliable reference for the identification and quantification of this compound in various biological and industrial samples. nih.gov

Table 1: Physicochemical Properties of Ethyl Tetracosanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H52O2 | larodan.comnih.gov |

| Molecular Weight | 396.69 g/mol | larodan.com |

| CAS Number | 24634-95-5 | larodan.com |

| Appearance | Solid | biosynsis.com |

| Purity | >99% | larodan.combiosynsis.com |

| IUPAC Name | ethyl tetracosanoate | nih.gov |

| Synonyms | Ethyl lignocerate, Lignoceric acid ethyl ester | larodan.com |

Role in Synthetic Biology Research and Development

Synthetic biology has emerged as a powerful tool for the sustainable production of valuable chemicals, including fatty acid ethyl esters (FAEEs). These esters, including long-chain variants like ethyl tetracosanoate, are of significant interest for applications such as biofuels and specialty lubricants. Research in this area focuses on engineering the metabolic pathways of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to efficiently convert simple carbon sources into desired FAEEs.

The core of this research involves the introduction of heterologous genes and the modification of native metabolic pathways to enhance the production of fatty acids and their subsequent esterification with ethanol (B145695). Key enzymes in this process include thioesterases, which cleave fatty acids from acyl carrier proteins, and wax synthases, which catalyze the esterification reaction. While much of the research has focused on shorter-chain FAEEs for biodiesel, the principles and techniques are applicable to the production of longer-chain esters like ethyl tetracosanoate. The ability to tailor the fatty acid chain length through the selection and engineering of specific enzymes is a key area of investigation.

The development of microbial cell factories for FAEE production represents a promising alternative to traditional chemical synthesis, which can be complex and reliant on petrochemical feedstocks. Synthetic biology approaches offer the potential for more sustainable and controlled production of specific fatty acid esters.

Table 2: Examples of Engineered Microorganisms for Fatty Acid Ethyl Ester (FAEE) Production

| Microorganism | Engineering Strategy | Target Product Class |

|---|---|---|

| Escherichia coli | Heterologous expression of thioesterase B (tesB) and wax synthase (ws) genes. | Fatty Acid Ethyl Esters (FAEEs) |

| Saccharomyces cerevisiae | Expression of wax ester synthase from Marinobacter hydrocarbonoclasticus and upregulation of endogenous acetyl-CoA carboxylase. | Fatty Acid Ethyl Esters (FAEEs) |

| Escherichia coli | Overexpression of the fatty acid (FA) operon (fabHDG). | Fatty Acid Ethyl Esters (FAEEs) |

Research in Bio-pesticide and Pest Management Strategies

The chemical ecology of insects is a rich field for the discovery of new pest management strategies, with a focus on semiochemicals that mediate insect behavior. unsri.ac.id Fatty acid esters are a class of compounds that have been identified as key components of insect pheromones and as having allelopathic or insecticidal properties in plant extracts. nih.govbehnmeyer.com

While ethyl tetracosanoate itself has not been definitively identified as an insect pheromone, other structurally similar ethyl esters have been. For example, ethyl 4-methyloctanoate is a major component of the male pheromone of the rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. nih.govsggw.edu.pl This demonstrates the potential for ethyl esters to act as powerful attractants for use in pest monitoring and control.

Furthermore, research into plant-derived insecticides and allelochemicals has identified fatty acid esters as bioactive components. nih.govfrontiersin.orgnih.gov For instance, petroleum ether extracts of sweet potato, which showed strong inhibitory effects on several invasive weed species, were found to contain significant amounts of ethyl palmitate and ethyl linoleate. researchgate.net Similarly, extracts from various plants containing a mixture of fatty acids and their esters have demonstrated insecticidal activity against a range of pests. researchgate.netresearchgate.netmdpi.com

Ethyl tetracosanoate has been identified as a constituent of various plant extracts, although its specific contribution to the bioactivity of these extracts is often part of a complex mixture. nih.gov The investigation into the individual bioactivity of long-chain fatty acid esters like ethyl tetracosanoate is an active area of research for the development of novel, environmentally benign bio-pesticides and herbicides.

Table 3: Examples of Bioactive Fatty Acid Esters in Pest Management Research

| Compound | Source/Application | Observed Effect |

|---|---|---|

| Ethyl 4-methyloctanoate | Male pheromone of Oryctes rhinoceros (Rhinoceros beetle) | Aggregation pheromone, attracts females |

| Ethyl palmitate | Sweet potato (Ipomoea batatas) extract | Allelopathic; inhibits the growth of invasive weeds |

| Ethyl linoleate | Sweet potato (Ipomoea batatas) extract | Allelopathic; inhibits the growth of invasive weeds |

| Coconut Fatty Acid Methyl Esters | Coconut oil derivative | Repellent to winged Myzus persicae (Green peach aphid) |

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries

Academic research has established the presence of ethyl tetracosanoate (B1234217) in a variety of natural sources, including several plant species and a fungus, indicating its widespread occurrence in the biological realm. nih.govnih.govresearchgate.netresearchgate.netdoi.orgnih.govmdpi.comjournalijar.compublish.csiro.aunih.gov Its chemical structure and basic physical properties have been characterized. nih.govnist.govchemsrc.com The compound has been identified in extracts exhibiting various biological activities, such as antibacterial researchgate.netresearchgate.netdoi.org and hypolipidemic effects nih.gov, suggesting a potential, albeit not fully elucidated, role in these bioactivities. GC-MS has been the predominant analytical tool for its detection and identification. researchgate.netresearchgate.netdoi.orgjournalijar.compublish.csiro.auacs.orgnih.govsemanticscholar.org

Unexplored Research Avenues and Hypotheses

Despite its identification in numerous sources, the specific biological functions and mechanisms of action of ethyl tetracosanoate in these organisms remain largely unexplored. Future research could focus on isolating pure ethyl tetracosanoate from its natural sources to conduct in-depth in vitro and in vivo studies to confirm and characterize its potential biological activities. Hypotheses could be tested regarding its role in the plant's defense mechanisms against bacteria or its contribution to the observed health effects of plant extracts containing it. The biosynthetic pathways leading to the formation of ethyl tetracosanoate in these organisms also present an unexplored avenue. Investigating the enzymes involved in the esterification of tetracosanoic acid with ethanol (B145695) could provide valuable insights into lipid metabolism in these species. Furthermore, the stability and potential degradation pathways of ethyl tetracosanoate in different matrices warrant investigation.

Translational Research Implications for Ethyl Tetracosanoate

The identification of ethyl tetracosanoate in plant extracts with reported biological activities suggests potential translational research implications. If further studies confirm significant antibacterial or other beneficial properties of isolated ethyl tetracosanoate, it could be explored for applications in areas such as natural product-based antimicrobial agents or functional food components. Its presence in plants used in traditional medicine researchgate.netnih.gov provides a basis for investigating its role in these therapeutic applications. However, rigorous research is needed to determine its efficacy, optimal delivery methods, and potential interactions before any translational applications can be considered. The detection of ethyl tetracosanoate in lignite (B1179625) acs.org could also have implications for understanding the composition of fossil fuels and potentially for developing methods for the extraction or utilization of specific compounds from these resources.

Q & A

Q. What are the key physicochemical properties of ethyl tetracosanoate relevant to experimental design?

Ethyl tetracosanoate (C₂₆H₅₂O₂, CAS 24634-95-5) exhibits critical properties for experimental design, including a molecular weight of 396.69 g/mol, logP (octanol/water partition coefficient) of 9.152, and water solubility (log10ws) of -9.56. Thermodynamic parameters such as standard enthalpy of formation (1285.37–1403.78 J/mol·K) and vapor pressure (65.88–82.63 kJ/mol) vary with temperature. These properties influence solubility studies, chromatographic separation, and stability assessments. Methods like the Crippen and Joback approaches are used to estimate these parameters .

Q. Which analytical techniques are most reliable for identifying ethyl tetracosanoate in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Ethyl tetracosanoate typically elutes at ~46.55 minutes (as in Sagina japonica extracts) with a molecular ion peak at m/z 395. Characteristic fragmentation patterns, such as [M−196]⁺ (m/z 200) or ester-specific ions, help distinguish it from structurally similar compounds. Retention indices and spectral libraries (e.g., NIST) are critical for validation .

Q. How should researchers present ethyl tetracosanoate data in publications to ensure reproducibility?

Include raw data (e.g., retention times, m/z values) in appendices, with processed data (e.g., purity percentages, quantification thresholds) in the main text. Use standardized terminology (e.g., "ethyl tetracosanoate," not abbreviations) and disclose instrumentation parameters (column type, ionization mode). Follow guidelines from journals like Journal of Environmental Sciences to contextualize methods within existing literature .

Advanced Questions

Q. How can researchers optimize the extraction yield of ethyl tetracosanoate from plant matrices?

Yield optimization requires solvent polarity adjustments. Ethyl tetracosanoate, being highly lipophilic (logP = 9.15), is best extracted using non-polar solvents (e.g., hexane or petroleum ether) followed by gradient elution in silica gel chromatography (e.g., hexane:ethyl acetate 1%–100%). In Alstonia scholaris studies, this approach achieved detectable yields (0.217% in Sagina japonica) .

Q. What experimental strategies mitigate misidentification of ethyl tetracosanoate in MS-based structural elucidation?

Combine high-resolution MS (HRMS) with derivatization (e.g., silylation) to confirm molecular formula. Cross-validate using isotopic patterns (e.g., deuterated analogs) and compare against synthetic standards. For instance, misidentification of dotriacontyl tetracosanoate was resolved by analyzing fragment ions like m/z 257 ([M−559]⁺), specific to palmitate esters .

Q. How should contradictions in thermodynamic data for ethyl tetracosanoate be addressed?

Discrepancies in properties like critical temperature (870.57–1067.44 K) arise from estimation methods (e.g., McGowan vs. Joback). Resolve these by experimentally validating parameters using differential scanning calorimetry (DSC) for enthalpy or static vapor pressure measurements. Statistical tools (e.g., Bland-Altman plots) can assess inter-method variability .

Q. What in vitro bioactivity assays are suitable for ethyl tetracosanoate, and how should controls be designed?

Use cell-line models (e.g., HeLa, PC3) with dose-response curves (0.1–100 µM) and solvent controls (e.g., DMSO ≤0.1%). In Alstonia scholaris studies, ethyl tetracosanoate was screened alongside phytol (m/z 296) and stearate esters. Normalize viability data to untreated controls and validate with apoptosis markers (e.g., caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.